BenchChemオンラインストアへようこそ!

2-(1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

Lipophilicity logP ADME

This racemic 4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine fills a critical lipophilicity gap (logP ~4.7) between diphenyl (logP ~5.9) and ethoxy-methoxyphenyl (logP ~3.8) analogs in systematic ADME-Tox profiling campaigns. Its balanced logP (4.72), low TPSA (37.4 Ų), and single H-bond donor make it ideal for CNS-focused collections targeting Alzheimer's and Parkinson's disease. The logSw of −4.53 ensures sufficient aqueous solubility for microsomal stability, CYP inhibition, and plasma protein binding assays without exotic excipients. Supplied as a racemate, it provides a cost-effective entry point for chiral resolution and enantiomer-specific pharmacology studies before committing to asymmetric synthesis.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
Cat. No. B3820825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCC1(C2=CC=CC=C2NC(O1)C3=CC4=C(C=C3)OCO4)CC
InChIInChI=1S/C19H21NO3/c1-3-19(4-2)14-7-5-6-8-15(14)20-18(23-19)13-9-10-16-17(11-13)22-12-21-16/h5-11,18,20H,3-4,12H2,1-2H3
InChIKeyXGGAVEYTHPMTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine: Procurement-Relevant Physicochemical Profile


2-(1,3-Benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine (C19H21NO3, MW 311.38) is a synthetic small molecule belonging to the 4,4‑dialkyl‑1,4‑dihydro‑2H‑3,1‑benzoxazine class . It is supplied as a racemic mixture and characterized by a logP of 4.7247, logD (7.4) of 4.7246, logSw of −4.5326, and a topological polar surface area of 37.4 Ų . Its structure is confirmed by ¹H NMR (DMSO‑d₆) [1].

Why Generic Substitution Fails for 4,4‑Diethyl‑1,3‑benzoxazine Screening Compounds


Within the 4,4‑dialkyl‑1,3‑benzoxazine series, seemingly minor substituent changes at the 2‑ and 4‑positions produce large shifts in lipophilicity, aqueous solubility, and hydrogen‑bonding capacity that alter membrane permeability, protein binding, and assay compatibility [1]. Generic substitution without matching these physicochemical parameters can lead to inconsistent screening results, making compound‑specific selection essential for reproducible SAR campaigns .

Quantitative Differentiation Evidence for 2-(1,3-Benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine


Lipophilicity Differentiation: Benzodioxol-4,4-diethyl vs. Diphenyl and Ethoxy‑methoxyphenyl Analogs

The 1,3‑benzodioxol‑5‑yl / 4,4‑diethyl substitution pattern delivers a calculated logP of 4.72, which is intermediate between the more lipophilic 4,4‑diphenyl analog (estimated logP ≈ 5.9 for 2‑(1,3‑benzodioxol‑5‑yl)‑4,4‑diphenyl‑1,4‑dihydro‑2H‑3,1‑benzoxazine) and the less lipophilic 2‑(4‑ethoxy‑3‑methoxyphenyl)‑4,4‑diethyl analog (logP ≈ 3.8) . This balanced lipophilicity can improve aqueous solubility relative to the diphenyl derivative while maintaining membrane permeability superior to the ethoxy‑methoxyphenyl derivative.

Lipophilicity logP ADME Benzoxazine SAR

Aqueous Solubility Differentiation: logSw of −4.53 vs. Higher logP Analogs

The target compound exhibits a calculated logSw of −4.53 (≈ 10 µg mL⁻¹ in water), which is approximately 1–2 orders of magnitude more soluble than the 4,4‑diphenyl analog (estimated logSw < −5.5) and comparable to other 4,4‑diethyl‑substituted benzoxazines [1]. This solubility is sufficient for typical DMSO‑stock‑based screening at 10–30 µM without precipitation.

Aqueous solubility logSw Formulation Benzoxazine

Hydrogen‑Bond Donor Count and Polar Surface Area: Favorable CNS MPO Profile vs. Diphenyl Analog

With one H‑bond donor (NH) and a topological polar surface area (TPSA) of 37.4 Ų, the target compound falls within the favorable range for CNS druglikeness (TPSA < 60–70 Ų, HBD ≤ 1) . In contrast, the 4,4‑diphenyl analog adds significant hydrophobic surface that may increase TPSA slightly but also increases molecular weight and rotational bonds, potentially reducing CNS penetration efficiency. The 2‑(4‑ethoxy‑3‑methoxyphenyl) analog introduces an additional H‑bond acceptor, which could further shift the TPSA above 40 Ų and reduce passive BBB permeability.

CNS MPO Polar surface area Blood‑brain barrier Benzoxazine

Acetylcholinesterase Inhibitory Potential: Benzodioxole‑Benzoxazine Hybrid Pharmacophore Advantage

Patents explicitly describe benzodioxole‑containing compounds as acetylcholinesterase (AChE) inhibitors with higher efficiency and lower adverse effects than donepezil [1]. The 1,3‑benzodioxole moiety is a privileged fragment for AChE binding, and fusion with a 4,4‑diethyl‑1,3‑benzoxazine scaffold may confer additional selectivity. In head‑to‑head biochemical assays, structurally related benzodioxole derivatives have shown AChE IC₅₀ values in the low‑micromolar to sub‑micromolar range, indicating that the target compound may possess similar or superior activity compared to non‑benzodioxole benzoxazines that lack this pharmacophore [1].

Acetylcholinesterase Alzheimer's disease Benzodioxole Benzoxazine

Recommended Application Scenarios for 2-(1,3-Benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine


CNS‑Oriented Screening Library Design for Neurodegenerative Disease Targets

The compound's balanced logP (4.72), low TPSA (37.4 Ų), and single H‑bond donor make it a strong candidate for inclusion in CNS‑focused compound collections targeting Alzheimer's disease, Parkinson's disease, or cognitive impairment. Its benzodioxole‑benzoxazine hybrid scaffold is structurally related to known acetylcholinesterase inhibitors described in US 9,346,818 B2, supporting its use in primary AChE inhibition screens or phenotypic neuroprotection assays [1].

Physicochemical Property‑Based Analog Selection for ADME‑Tox Profiling

When procuring a set of 4,4‑dialkyl‑1,3‑benzoxazine analogs for systematic ADME‑Tox profiling, this compound fills a critical gap in the lipophilicity landscape (logP ~4.7) that is underrepresented by the more extreme diphenyl (logP ~5.9) and ethoxy‑methoxyphenyl (logP ~3.8) analogs. Its logSw of −4.53 ensures sufficient solubility for microsomal stability, CYP inhibition, and plasma protein binding assays without requiring exotic formulation excipients [2].

Racemic Probe for Chiral Resolution and Enantiomer‑Specific Activity Studies

Supplied as a racemic mixture, this compound can serve as a starting point for chiral chromatography resolution, enabling procurement of single enantiomers for comparative pharmacology. Given the known impact of stereochemistry on benzoxazine‑target interactions, the racemate provides a cost‑effective entry point for laboratories seeking to explore enantiomer‑specific activity without committing to asymmetric synthesis [2].

Quote Request

Request a Quote for 2-(1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.